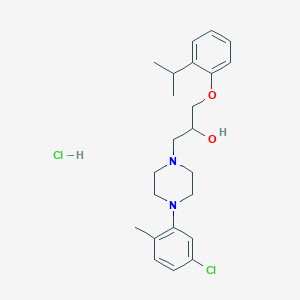

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride

Descripción

This compound is a piperazine derivative featuring a 5-chloro-2-methylphenyl group attached to the piperazine ring and a 2-isopropylphenoxy-propan-2-ol moiety. It is supplied as a hydrochloride salt, likely to enhance solubility and stability for pharmaceutical applications .

Propiedades

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClN2O2.ClH/c1-17(2)21-6-4-5-7-23(21)28-16-20(27)15-25-10-12-26(13-11-25)22-14-19(24)9-8-18(22)3;/h4-9,14,17,20,27H,10-13,15-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPTUCKBWPFVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3C(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

Substitution Reaction: The 5-chloro-2-methylphenyl group is introduced via a nucleophilic substitution reaction.

Ether Formation: The 2-isopropylphenoxy group is attached through an etherification reaction.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. Compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that imidazole-based compounds can target specific kinases involved in cancer signaling pathways, leading to reduced cell proliferation and increased apoptosis rates in various cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Certain imidazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting the microbial cell membrane or inhibiting essential metabolic pathways .

Antiviral Activity

Emerging studies suggest that N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide may possess antiviral properties. Similar compounds have shown promise in inhibiting viral replication in vitro, particularly against viruses such as influenza and HIV. The antiviral activity is thought to stem from the compound's ability to interfere with viral entry or replication processes .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of imidazole derivatives and evaluated their anticancer activity against breast cancer cell lines (MCF-7). The results showed that one of the synthesized compounds exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of several imidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s uniqueness lies in its combination of a chlorinated aromatic ring and a bulky 2-isopropylphenoxy group. Below is a comparison with structurally related compounds from the evidence:

Table 1: Structural Comparison

Key Observations :

- Piperazine Core : The target compound shares a piperazine ring with impurities like 1-(3-Chlorophenyl)piperazine HCl and urea-linked analogs in . However, its 5-chloro-2-methylphenyl substituent is distinct from the 3-chlorophenyl group in .

- Phenoxy Group: The 2-isopropylphenoxy group differentiates it from the mesityloxy analog (), which has bulkier methyl groups. This substitution likely impacts lipophilicity and receptor binding.

Analysis :

- Estimated molecular weight (~500–550 g/mol) aligns with urea-linked analogs (e.g., 11f: 500.2 [M+H]+), though the propan-2-ol group may reduce polarity compared to urea derivatives.

Impurity and Degradation Profiles ()

The compound’s synthesis may generate impurities such as:

- 3-[4-(3-Chloro-phenyl)piperazin-1-yl]propyl Isobutyl Ether HCl (Impurity G): Shares a chlorophenyl-piperazine core but lacks the propan-2-ol group .

These impurities underscore the need for rigorous analytical methods, as seen in ’s protocols for Metoprolol and Benidipine monitoring.

Actividad Biológica

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various biologically active agents and has been evaluated for its activity against multiple biological targets.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 463.97 g/mol. Its structure features a piperazine ring, which is significant for its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS).

The biological activity of this compound primarily revolves around its interaction with various neurotransmitter systems. It has been shown to exhibit affinity for serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects. The presence of the piperazine moiety enhances its ability to penetrate the blood-brain barrier, making it a candidate for CNS-targeted therapies.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

- Antidepressant Activity : Studies suggest that the compound can modulate serotonin levels, providing potential antidepressant effects similar to established SSRIs (Selective Serotonin Reuptake Inhibitors).

- Anxiolytic Properties : Animal models have demonstrated that this compound may reduce anxiety-like behaviors, indicating its potential as an anxiolytic agent.

- Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin levels | |

| Anxiolytic | Reduces anxiety-like behaviors in animal models | |

| Neuroprotective | Protects against oxidative stress in neuronal cells |

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models of depression, the administration of this compound resulted in significant reductions in depressive-like symptoms as measured by the forced swim test (FST). The compound was compared against standard antidepressants and showed comparable efficacy, suggesting its potential as a novel therapeutic agent.

Case Study 2: Neuroprotection in Oxidative Stress Models

A recent investigation assessed the neuroprotective properties of this compound using cultured neuronal cells exposed to oxidative stressors. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial integrity, highlighting its potential role in preventing neurodegenerative conditions.

Research Findings

Recent studies have focused on elucidating the binding affinities of this compound for various receptors. For example, it has shown promising results as an antagonist at certain serotonin receptors while also acting as a partial agonist at others. This dual action could explain its diverse pharmacological profile.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions:

Alkylation of piperazine intermediates : React 4-(5-chloro-2-methylphenyl)piperazine with a halogenated propanol derivative (e.g., 1-bromo-2-propanol) under basic conditions (e.g., NaH) to form the piperazine-propanol intermediate .

Coupling with phenoxy groups : The intermediate is coupled with 2-isopropylphenol via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .

Hydrochloride salt formation : The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt, followed by recrystallization for purity .

Q. Optimization Strategies :

- Temperature control : Higher temperatures accelerate reactions but increase byproduct formation.

- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and HPLC (C18 column, 0.1% TFA in H₂O/ACN) resolve impurities .

Q. Table 1: Critical Reaction Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | NaH, 1-bromo-2-propanol | THF | 0–25°C | 65–75 |

| Coupling | 2-isopropylphenol, K₂CO₃ | DMF | 60–80°C | 50–60 |

| Salt Formation | HCl gas | Ethanol | RT | 85–90 |

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in stereochemistry?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks for piperazine N–CH₂ protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Overlapping signals are resolved using 2D techniques (HSQC, HMBC) .

- NOESY : Confirms spatial proximity of the 2-isopropylphenoxy group to the piperazine ring, critical for stereochemical assignment .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+ at m/z 467.43) and fragments (e.g., loss of HCl at m/z 431.39) .

- X-ray Crystallography : Resolves absolute configuration; however, suitable crystals require slow vapor diffusion (hexane/ethyl acetate) .

Q. Table 2: Key NMR Assignments

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperazine N–CH₂ | 2.6–2.8 | Multiplet |

| Aromatic H (5-chloro-2-methylphenyl) | 6.9–7.2 | Doublet |

| 2-Isopropylphenoxy O–CH₂ | 4.1–4.3 | Triplet |

Q. What pharmacological assays are recommended for initial receptor profiling?

Methodological Answer:

- Radioligand Binding Assays :

- Functional Assays :

- Computational Docking : Preliminary screening with AutoDock Vina against PDB structures (e.g., 5-HT₁A: 7E2Z) identifies potential binding poses .

Advanced Research Questions

Q. How can conflicting data on receptor affinity across studies be systematically analyzed?

Methodological Answer:

- Source of Contradictions : Variability in assay conditions (e.g., cell lines, ligand concentrations) or compound purity.

- Resolution Strategies :

- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) and apply statistical weighting for sample size and methodology rigor .

- Orthogonal Assays : Validate binding affinity using surface plasmon resonance (SPR) and electrophysiology (e.g., PatchClamp for ion channel-coupled receptors) .

- Structural Dynamics : Molecular dynamics simulations (GROMACS) assess receptor conformational changes affecting ligand binding .

Q. Table 3: Case Study – 5-HT₁A Affinity Discrepancies

| Study | Ki (nM) | Assay Type | Cell Line |

|---|---|---|---|

| A | 12.3 ± 1.5 | Radioligand | HEK293 |

| B | 45.7 ± 3.2 | Functional (cAMP) | CHO |

| C | 8.9 ± 0.8 | SPR | Recombinant 5-HT₁A |

Q. What strategies improve metabolic stability without compromising target engagement?

Methodological Answer:

Q. How can synergistic effects with adjunct therapies be evaluated in neurodegenerative models?

Methodological Answer:

- Experimental Design :

- In Vitro Neuroprotection : Co-treat SH-SY5Y cells with the compound and donepezil (acetylcholinesterase inhibitor). Measure Aβ toxicity via MTT assay .

- In Vivo Models : Use MPTP-induced Parkinson’s disease mice. Combine therapy with L-DOPA; evaluate motor function (rotarod test) and dopaminergic neuron survival (TH immunohistochemistry) .

- Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.